All-trans-tridecaprenyl diphosphate(3-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

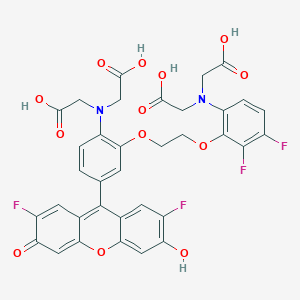

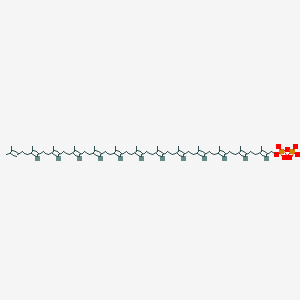

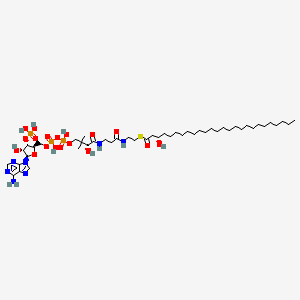

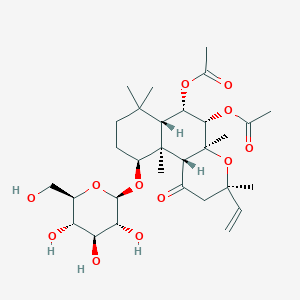

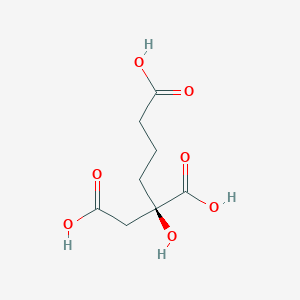

All-trans-tridecaprenyl diphosphate(3-) is an all-trans-polyprenyl diphosphate(3-) arising from deprotonation of the diphosphate OH groups of all-trans-tridecaprenyl diphosphate; major species at pH 7.3. It is a conjugate base of an all-trans-tridecaprenyl diphosphate.

Aplicaciones Científicas De Investigación

Enzymatic Reactions and Mechanisms

All-trans-tridecaprenyl diphosphate(3-) is a compound associated with the family of prenyltransferases and diphosphate synthases. These enzymes are crucial in the biosynthesis of polyprenols and isoprenoids, substances that play a vital role in cellular processes.

Prenyltransferase Reaction Mechanisms : The study by Lu, Liu, and Liang (2009) provides insight into the different reaction mechanisms of cis- and trans-prenyltransferases, enzymes that catalyze the condensation reactions of farnesyl diphosphate (FPP) with isopentenyl diphosphate (IPP). This process generates products with trans- and cis-double bonds, which are important in various biological functions, including membrane structure and protein prenylation (Lu, Liu & Liang, 2009).

Enzyme Kinetics and Inhibition : Research on the kinetic behavior and inhibition mechanisms of enzymes utilizing all-trans-tridecaprenyl diphosphate(3-) analogs can provide valuable information on enzyme functionality and potential therapeutic targets. For instance, the study by Chen et al. (2006) examines the synthesis and inhibition kinetics of a farnesyl diphosphate analogue, contributing to our understanding of sesquiterpene cyclases and their role in the biosynthesis of diverse sesquiterpenes (Chen & Chiu, 2006).

Functional Analysis and Drug Discovery : The study by Teng et al. (2016) provides insights into the drug discovery process by developing a sensitive and reliable fluorescence-based assay for monitoring the activities of trans-prenyltransferases. This has implications in facilitating drug discovery targeting these enzymes (Teng, Hsu, Chang, Lin & Liang, 2016).

Characterization of Prenyltransferases : Ericsson et al. (1993) describe the characterization of geranylgeranyl diphosphate (GGPP) synthase activities, highlighting the presence of two different activities in rat tissues and their role in biosynthesis and protein prenylation. This research adds to the understanding of the complex nature of isoprenoid biosynthesis and its regulation (Ericsson, Runquist, Thelin, Andersson, Chojnacki & Dallner, 1993).

Synthesis and Conformational Analysis : The synthesis and conformational analysis of labeled farnesyl diphosphate analogs, as explored by Zahn, Ksebati, and Gibbs (1998), provide a deeper understanding of the structure and dynamics of these molecules, which is crucial for comprehending their function and interaction with enzymes (Zahn, Ksebati & Gibbs, 1998).

Propiedades

Fórmula molecular |

C65H105O7P2-3 |

|---|---|

Peso molecular |

1060.5 g/mol |

Nombre IUPAC |

[oxido-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E)-3,7,11,15,19,23,27,31,35,39,43,47,51-tridecamethyldopentaconta-2,6,10,14,18,22,26,30,34,38,42,46,50-tridecaenoxy]phosphoryl] phosphate |

InChI |

InChI=1S/C65H108O7P2/c1-53(2)27-15-28-54(3)29-16-30-55(4)31-17-32-56(5)33-18-34-57(6)35-19-36-58(7)37-20-38-59(8)39-21-40-60(9)41-22-42-61(10)43-23-44-62(11)45-24-46-63(12)47-25-48-64(13)49-26-50-65(14)51-52-71-74(69,70)72-73(66,67)68/h27,29,31,33,35,37,39,41,43,45,47,49,51H,15-26,28,30,32,34,36,38,40,42,44,46,48,50,52H2,1-14H3,(H,69,70)(H2,66,67,68)/p-3/b54-29+,55-31+,56-33+,57-35+,58-37+,59-39+,60-41+,61-43+,62-45+,63-47+,64-49+,65-51+ |

Clave InChI |

DZNALTJEOIIEJL-IBZXXNHPSA-K |

SMILES isomérico |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])OP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

SMILES canónico |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C)C)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

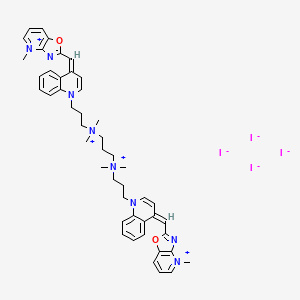

![(15S)-13-[(2-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263410.png)

![2-(6-Methoxy-1-Oxo-1,3-Dihydro-2h-Isoindol-2-Yl)-N-[4-(Piperazin-1-Yl)pyridin-3-Yl]-1,3-Thiazole-4-Carboxamide](/img/structure/B1263420.png)